molecular formula C18H21NOS B2575862 N-cyclopropyl-2,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzamide CAS No. 1396793-46-6

N-cyclopropyl-2,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B2575862
CAS No.: 1396793-46-6
M. Wt: 299.43
InChI Key: YEYGUVHIULTZSZ-UHFFFAOYSA-N
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Description

N-cyclopropyl-2,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzamide: is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl group, a thiophene ring, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multiple steps:

  • Formation of the Benzamide Core: : The initial step involves the acylation of 2,5-dimethylbenzoic acid with an appropriate amine to form the benzamide core. This can be achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ to activate the carboxylic acid, followed by reaction with cyclopropylamine.

  • Introduction of the Thiophene Ring: : The thiophene ring can be introduced via a coupling reaction. One common method is the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated benzamide derivative in the presence of a palladium catalyst and a base.

  • Final Assembly: : The final step involves the alkylation of the benzamide with a 2-(thiophen-2-yl)ethyl halide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective.

    Substitution: Halogenating agents (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-cyclopropyl-2,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzamide can serve as a building block for more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound may exhibit biological activity, potentially acting as a ligand for specific receptors or enzymes. Its structural features suggest it could be explored for anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In materials science, the compound could be used in the design of novel polymers or as a precursor for advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-cyclopropyl-2,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or receptor antagonism.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-2,5-dimethylbenzamide: Lacks the thiophene ring, potentially altering its reactivity and biological activity.

    N-(2-(thiophen-2-yl)ethyl)benzamide: Lacks the cyclopropyl group, which may affect its steric properties and binding interactions.

    2,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzamide: Lacks the cyclopropyl group, similar to the previous compound.

Uniqueness

The presence of both the cyclopropyl group and the thiophene ring in N-cyclopropyl-2,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzamide makes it unique, potentially offering a combination of steric and electronic properties that are not present in the similar compounds listed above. This uniqueness can translate into distinct reactivity and biological activity profiles, making it a compound of interest for further research and development.

Properties

IUPAC Name

N-cyclopropyl-2,5-dimethyl-N-(2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c1-13-5-6-14(2)17(12-13)18(20)19(15-7-8-15)10-9-16-4-3-11-21-16/h3-6,11-12,15H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYGUVHIULTZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)N(CCC2=CC=CS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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